molecular formula C24H33N5O4 B2771357 N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 877631-51-1

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2771357
CAS RN: 877631-51-1
M. Wt: 455.559
InChI Key: ZZXMHAQIJKNLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C24H33N5O4 and its molecular weight is 455.559. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

A study on the design, synthesis, and anticonvulsant activity of new hybrid compounds, including derivatives related to the compound of interest, demonstrated broad spectra of activity across several preclinical seizure models. These compounds combined chemical fragments of well-known antiepileptic drugs, showing high protection without impairing motor coordination, indicating a potential for developing safer anticonvulsant therapies (Kamiński et al., 2015).

Antimicrobial and Hypoglycemic Activities

Another study highlighted the synthesis and characterization of adamantane-isothiourea hybrid derivatives, revealing potent broad-spectrum antibacterial activity and significant in vivo oral hypoglycemic activity in diabetic rats. This suggests the compound's derivatives could be explored for antimicrobial and diabetes-related applications (Al-Wahaibi et al., 2017).

Neuroinflammation Imaging

Research on PET imaging targeting macrophage colony-stimulating factor 1 receptor (CSF1R) utilized a derivative of the compound for noninvasive imaging of reactive microglia, disease-associated microglia, and neuroinflammation. This application is crucial for understanding and treating various neuropsychiatric disorders, showcasing the compound's relevance in neuroscientific research (Horti et al., 2019).

Synthesis and Biological Activities

Further studies have explored the synthesis and DNA binding of novel bioactive thiazole derivatives pendent to N-phenylmorpholine moiety, demonstrating that selected compounds show promising antimicrobial and anti-cancer activities. This indicates the versatility of the compound's derivatives in developing potential therapeutic agents (Farghaly et al., 2020).

Antituberculosis Activity

Another significant area of application is the synthesis, crystal, computational study, and evaluation of anti-tuberculosis activity of derivatives. These studies have shown that such compounds possess potential as novel anti-tuberculosis agents, offering a new avenue for treating this infectious disease (Bai et al., 2011).

properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O4/c30-23(25-8-9-27-14-17-32-18-15-27)24(31)26-19-21(22-7-4-16-33-22)29-12-10-28(11-13-29)20-5-2-1-3-6-20/h1-7,16,21H,8-15,17-19H2,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXMHAQIJKNLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCCN3CCOCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.